benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C21H21Cl2NO3 This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Attachment of the Dichlorophenoxy Moiety: The final step involves the reaction of the intermediate with 3,4-dichlorophenol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the double bond in the prop-1-en-1-yl group, converting it to a saturated alkyl chain.
Substitution: The dichlorophenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing double bonds.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate: The parent compound.
Benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxamide: A similar compound where the ester group is replaced by an amide.
Benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylic acid: A derivative where the ester group is replaced by a carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Biological Activity
Benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrrolidine ring, which is known for its role in various biological activities, and a dichlorophenoxy group that may enhance its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell survival, thus promoting apoptosis in malignant cells.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The IC50 values were notably lower than those of standard chemotherapeutic agents like sorafenib, indicating superior efficacy .
Cell Line | IC50 (µM) | Comparison with Sorafenib (IC50 µM) |
---|---|---|
MCF-7 | 0.37 | 7.91 |
HepG2 | 0.73 | 7.91 |
HeLa | 0.95 | 7.91 |
Mechanistic Insights
Flow cytometry analyses revealed that the compound induced apoptosis in HeLa cells by blocking the cell cycle at the sub-G1 phase, suggesting a mechanism involving cell cycle arrest and subsequent programmed cell death .
Study on Weight Loss
A notable study investigated the effects of a related compound on weight loss in diet-induced obese mice. The compound acted as a high-affinity ligand for melanin-concentrating hormone receptor 1 (MCHr1), demonstrating significant efficacy in reducing body weight when administered orally . This suggests potential applications in obesity management.
Properties
IUPAC Name |
benzyl 2-[(E)-3-(3,4-dichlorophenoxy)prop-1-enyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-19-11-10-18(14-20(19)23)26-13-5-9-17-8-4-12-24(17)21(25)27-15-16-6-2-1-3-7-16/h1-3,5-7,9-11,14,17H,4,8,12-13,15H2/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIRCYAEUCIIKR-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCOC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/COC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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